1-Dehydroprogesterone

Description

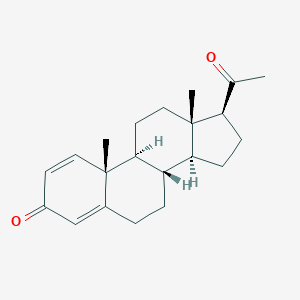

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h8,10,12,16-19H,4-7,9,11H2,1-3H3/t16-,17+,18-,19-,20-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIEPWCSVQYUPIY-LEKSSAKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)C=CC34C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50921958 | |

| Record name | Pregna-1,4-diene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50921958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1162-54-5 | |

| Record name | 1-Dehydroprogesterone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1162-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Dehydroprogesterone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001162545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Dehydroprogesterone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63538 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pregna-1,4-diene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50921958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-DEHYDROPROGESTERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/257V0W056G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic and Biosynthetic Pathways of 1 Dehydroprogesterone and Derivatives

Biosynthesis of 1-Dehydroprogesterone in Biological Systems

The formation of this compound in nature involves specific enzymatic processes observed in microorganisms and mammals. These pathways typically modify common steroid precursors.

Microbial Biosynthesis Mechanisms

Certain microorganisms are capable of synthesizing this compound from steroid precursors. Studies have focused on bacteria from the genus Mycobacterium for their steroid-transforming abilities.

Fermentation with Mycobacterium aurum : Research has demonstrated the formation of both progesterone (B1679170) and this compound from cholesterol in fermentation cultures of Mycobacterium aurum ATCC 25790. nih.gov This biotransformation is a key example of microbial steroid modification. The pathway involves the microbial conversion of a C22-intermediate, (20S)-20-carboxy-1,4-pregnadien-3-one, into a C22-alcohol via an aldehyde intermediate. nih.gov The subsequent chemical oxidation of the enzymatically produced C22-aldehydes can then yield the C21-ketone, this compound. nih.gov

Enzymatic Dehydrogenation of Precursors (e.g., from Cholesterol)

The biosynthesis of this compound relies on the enzymatic modification of precursor molecules like cholesterol. The process involves multiple steps, including side-chain cleavage and dehydrogenation, catalyzed by specific microbial enzymes.

In the pathway identified in Mycobacterium aurum, cholesterol serves as the initial substrate. nih.gov The bacterium utilizes its enzymatic machinery to process cholesterol into intermediates that eventually lead to this compound. nih.gov A crucial part of this process is the dehydrogenation at the C1-C2 position of the steroid's A-ring, which is a characteristic feature of 1-dehydro steroids.

Table 1: Microbial Conversion of Cholesterol to this compound

| Feature | Description |

| Microorganism | Mycobacterium aurum ATCC 25790 |

| Precursor | Cholesterol |

| Key Intermediate | (20S)-20-carboxy-1,4-pregnadien-3-one |

| End Products | Progesterone and this compound |

| Mechanism | Microbial fermentation and enzymatic conversion |

Sequential Metabolism from 7-Dehydrocholesterol in Mammalian Systems

In mammalian systems, a pathway exists for the metabolism of 7-dehydrocholesterol (7-DHC), a precursor to both cholesterol and vitamin D3. nih.gov This metabolic route involves the mitochondrial cytochrome P450 side-chain cleavage enzyme system (P450scc).

The P450scc enzyme system, found in steroidogenic tissues like the adrenal glands and placenta, can convert 7-dehydrocholesterol into 7-dehydropregnenolone (7-DHP). nih.gov The reaction kinetics for the conversion of 7-DHC to 7-DHP have been shown to be similar to those for the conversion of cholesterol into pregnenolone. nih.gov This enzymatic action demonstrates that 7-DHC can serve as an alternative substrate for P450scc, initiating a distinct steroidogenic pathway. nih.gov The identity of the resulting 7-DHP has been confirmed through comparison with chemically synthesized standards and via chromatographic and spectroscopic analyses. nih.gov

Chemical Synthesis Methodologies

The chemical synthesis of this compound has evolved over time, with early methods facing significant challenges in terms of efficiency and reaction conditions.

Historical Synthetic Approaches and their Limitations

Early laboratory-scale syntheses of this compound were reported in the mid-20th century. acs.org However, scaling these processes for industrial production presented considerable difficulties.

One historical industrial process, reported in 1960, started from photosterol, a byproduct of vitamin D production. google.com This multi-step route involved several chemical reactions, including Wolff oxidation, rearrangement, and dehydrogenation. google.com The process was hampered by severe limitations:

Harsh Reaction Conditions : One of the steps, an ozonization reaction, required extremely low temperatures of -80°C. google.com

High Cost : The combination of long reaction sequences, harsh conditions, and low yield made the process economically challenging for industrial production. google.com

Table 2: Limitations of a 1960s Industrial Synthesis of this compound

| Limitation | Detail |

| Starting Material | Photosterol (Vitamin D production byproduct) |

| Harsh Conditions | Required temperatures as low as -80°C |

| Process Complexity | Long sequence of reactions including ozonization and rearrangement |

| Overall Yield | Approximately 3% |

| Economic Viability | Low due to high costs and poor efficiency |

During the mid-20th century, plant sterols (phytosterols) became crucial starting materials for the industrial production of steroid hormones. Stigmasterol, which can be sourced from plants like soybeans, was a key precursor in the semi-synthesis of progesterone. wikipedia.orgresearchgate.net This route was significant because progesterone is a direct precursor to this compound, which can be formed through a subsequent dehydrogenation step. The use of stigmasterol allowed for a more accessible and scalable supply chain for producing foundational steroid molecules for the pharmaceutical industry. wikipedia.org

Challenges in Yield, Reaction Conditions, and Precursor Availability

The synthesis of this compound and its derivatives has historically been fraught with challenges that have limited its efficiency and scalability for industrial production. These challenges primarily revolve around low reaction yields, the necessity for harsh and hazardous reaction conditions, and the limited availability or high cost of precursor materials.

A significant hurdle in the synthesis of these compounds is the requirement for harsh and often hazardous reaction conditions. One of the older reported methods requires an ozonization step where the reaction temperature must be maintained at a cryogenic -80°C. google.compatsnap.com Such extreme temperature requirements present considerable challenges for industrial-scale production and significantly increase manufacturing costs. google.compatsnap.com Furthermore, some synthetic routes employ dangerous reagents; for example, the use of lithium hydride in a dehydrazonation process poses a significant explosion risk in large-scale manufacturing. nih.gov Photochemical reactions, another common strategy, often necessitate the use of high-pressure mercury lamps. google.com

Table 1: Comparison of Reported Yields for Dehydroprogesterone Synthesis

| Starting Material/Method | Reported Total Yield | Key Challenges |

|---|---|---|

| Photosterol byproduct | ~3% | Long reaction steps, harsh conditions (-80°C), difficult to obtain some raw materials google.compatsnap.com |

| Progesterone (via dehydrogenation, etc.) | ~12% | Lower yield compared to modern methods google.com |

| Ergosterol (via biofermentation) | Relatively low molar yield | Difficult to scale up for industrial production nih.govresearchgate.net |

| Pregnenolone | Up to 60% (estimated) | Lengthy reaction route, difficult to control nih.gov |

Modern and Optimized Synthetic Strategies

In response to the challenges of traditional methods, modern research has focused on developing more efficient, cost-effective, and safer synthetic routes for this compound and its derivatives. These optimized strategies often involve novel starting materials, improved reaction conditions, and greater control over the stereochemistry of the final product.

Modern synthetic methods have successfully addressed the issues of low yields and harsh reaction conditions. By optimizing the reaction sequence and reagents, total yields have seen a significant increase. For example, a process starting from A-ring degradation products has been reported to achieve a total yield of pure dehydroprogesterone between 25.2% and 31.3%, a substantial improvement over older methods. google.com

A key improvement has been the elimination of cryogenic steps. For instance, the hazardous and energy-intensive ozonolysis reaction at -80°C has been replaced by alternative chemical transformations that can be carried out at more manageable temperatures. google.com In the synthesis of related compounds, photoinduced reactions using 365 nm LED lamps have been shown to dramatically reduce reaction times from 1.5 hours to just 20 minutes for allylic bromination, while maintaining a good yield and avoiding the need for thermal initiators. nih.gov

Table 2: Advancements in Dehydroprogesterone Synthesis

| Feature | Traditional Methods | Modern Optimized Methods |

|---|---|---|

| Starting Material | Progesterone, Photosterol | A-ring degradation products google.comgoogle.com |

| Total Yield | ~3-12% google.com | ~25-31% google.com |

| Reaction Conditions | Cryogenic temperatures (-80°C), hazardous reagents (lithium hydride) google.comnih.gov | Milder temperatures, photoinduction with LED lamps nih.gov |

| Stereochemical Control | Can produce multiple isomers | High chiral selectivity guided by the starting material google.com |

| Cost-Effectiveness | High, due to expensive precursors and energy-intensive steps google.comgoogle.com | Improved, due to cheaper precursors and simpler operations google.com |

Regioselective Reactions for Pregnane (B1235032) Derivative Synthesis

Regioselectivity, the ability to target a specific region of a molecule for reaction, is a critical aspect of synthesizing complex molecules like pregnane derivatives. In the context of this compound, regioselective reactions allow for the specific modification of certain parts of the steroid skeleton without affecting other functional groups.

A notable example of a regioselective reaction is the aromatization of the A-ring of 1,2-dehydroprogesterone. nih.gov This transformation can be achieved without altering the C-20 ketone, a crucial functional group for the compound's activity. nih.gov The process yields a phenolic derivative, specifically 1-hydroxy-4-methyl-19-norpregna-1,3,5(10)-trien-20-one, after hydrolysis of the intermediate acetoxy compound. nih.gov This phenolic derivative can then serve as a versatile intermediate for the synthesis of a variety of other pregnane derivatives through reactions such as etherification and Friedel-Crafts reactions. nih.gov This ability to selectively modify the A-ring opens up possibilities for creating new compounds with potentially unique biological activities. nih.gov

Oxirane Ring Opening Reactions

The introduction of an oxirane (epoxide) ring into the steroidal framework of this compound derivatives provides a versatile intermediate for further functionalization. The strained three-membered ring of the epoxide is susceptible to nucleophilic attack, leading to a variety of ring-opened products. The regioselectivity and stereoselectivity of the ring-opening reaction are influenced by the reaction conditions (acidic or basic) and the nature of the nucleophile.

In a study involving a derivative of 1,2-dehydroprogesterone, the oxirane ring was opened with secondary amines to furnish aminoalcohols nih.gov. This reaction typically proceeds via an SN2 mechanism, where the nucleophile attacks one of the carbon atoms of the epoxide, leading to the cleavage of a carbon-oxygen bond. Under basic or neutral conditions, the nucleophile preferentially attacks the less sterically hindered carbon atom of the epoxide.

Table 1: Representative Oxirane Ring Opening Reaction

| Starting Material | Reagent(s) | Product(s) | Reference |

| Oxirane derivative of 1-hydroxy-4-methyl-19-norpregna-1,3,5(10)-trien-20-one | Secondary amines | Aminoalcohols | nih.gov |

Reductive Amination Reactions

Reductive amination is a powerful method for the formation of carbon-nitrogen bonds and has been applied to this compound to introduce amine functionalities. This reaction involves the initial formation of an imine or enamine intermediate from the reaction of a carbonyl group with an amine, followed by reduction of this intermediate to the corresponding amine.

A specific example of this reaction on 1,2-dehydroprogesterone involved the use of sodium cyanoborohydride as the reducing agent in the presence of ammonium acetate (B1210297) nih.gov. The reaction proceeded smoothly to furnish the corresponding amine. A notable aspect of this transformation was its regioselectivity, as the reaction did not affect the α,β-unsaturated ketone in ring A. The resulting amine was then further derivatized by reaction with succinic anhydride to yield a succinamyl derivative nih.gov.

Table 2: Reductive Amination of 1,2-Dehydroprogesterone

| Starting Material | Reagent(s) | Intermediate | Product | Reference |

| 1,2-Dehydroprogesterone | Sodium cyanoborohydride, Ammonium acetate | Imine | 20-amino-pregna-1,4-dien-3-one | nih.gov |

| 20-amino-pregna-1,4-dien-3-one | Succinic anhydride | - | 20-succinamylpregna-1,4-dien-3-one | nih.gov |

Cascade Imination/Electrocyclization Reactions

While specific examples of cascade imination/electrocyclization reactions starting directly from this compound are not extensively documented, the inherent reactivity of its α,β-unsaturated ketone system in ring A makes it a suitable substrate for such transformations. These cascade reactions, often initiated by the formation of an imine or a related intermediate, can lead to the construction of novel heterocyclic rings fused to the steroid nucleus.

A plausible and synthetically valuable cascade reaction for this compound would be the synthesis of steroidal pyrazoles. This can be achieved through the reaction of the α,β-unsaturated ketone with hydrazine or its derivatives. The reaction likely proceeds through an initial Michael addition of the hydrazine to the C-1, C-2 double bond, followed by an intramolecular cyclization and subsequent elimination of water to form the stable aromatic pyrazole ring. This type of reaction has been successfully applied to other steroidal α,β-unsaturated ketones to synthesize a variety of fused pyrazoline and pyrazole derivatives nih.gov. The reaction of α,β-unsaturated ketones with hydrazine acetate in acetic acid has been shown to be an efficient method for this transformation nih.gov.

Copper-Catalyzed Coupling Reactions for Heterosteroids

Copper-catalyzed coupling reactions represent a powerful tool for the construction of carbon-heteroatom bonds, and their application to steroidal systems can lead to the synthesis of novel heterosteroids with potentially interesting biological activities. Although specific examples starting from this compound are not widely reported, the diene system in ring A provides a reactive handle for such transformations.

Copper-catalyzed reactions are known to facilitate the formation of C-N and C-O bonds, which are fundamental for the synthesis of various heterocyclic systems nih.gov. For instance, a copper-catalyzed multicomponent reaction of a steroidal β-bromovinyl aldehyde with substituted alkynes and a primary amine has been used to construct a pyridine ring fused to the steroid D-ring nih.gov. A similar strategy could potentially be adapted to the A-ring of a suitably functionalized this compound derivative. The diene system could undergo transformations to introduce functionalities amenable to copper-catalyzed cross-coupling reactions, thereby enabling the annulation of various heterocyclic rings.

Chemical Reactivity and Transformative Reactions of this compound

The chemical reactivity of this compound is largely dictated by the presence of two key functional groups: the α,β-unsaturated ketone in ring A and the ketone at the C-20 position. These functionalities allow for a variety of transformative reactions, including oxidations and reductions, leading to a diverse array of derivatives.

Oxidation Reactions and Product Characterization

The double bonds in the A-ring of this compound are susceptible to oxidation, which can lead to the formation of epoxides or diols. The outcome of the oxidation reaction is dependent on the oxidizing agent and the reaction conditions.

Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are commonly used reagents for the epoxidation of alkenes libretexts.orgyoutube.com. The reaction of this compound with a peroxy acid would be expected to yield mono- or di-epoxides of the A-ring. The stereochemistry of the epoxidation is often influenced by the steric environment of the double bond, with the reagent typically attacking from the less hindered face of the steroid nucleus.

Hydrogen peroxide can also be used as an oxidizing agent, sometimes in the presence of a catalyst, to effect the oxidation of alkenes nih.govnih.govmdpi.com. The oxidation of methionine residues in proteins has been studied in the presence of hydrogen peroxide nih.gov. In the context of steroids, microbial transformations can also lead to oxidative modifications. For instance, the microbial transformation of dydrogesterone (B1671002), a retro-isomer of progesterone with a 4,6-diene system, by Gibberella fujikuroi resulted in hydroxylated and side-chain cleaved products jbiochemtech.com. Similar microbial systems could potentially oxidize this compound at various positions.

Table 3: Potential Oxidation Products of this compound

| Oxidizing Agent | Potential Product(s) | Comments |

| Peroxy acid (e.g., m-CPBA) | 1α,2α-epoxy-pregna-4-en-3,20-dione; 4β,5β-epoxy-pregna-1-en-3,20-dione | Stereochemistry depends on the approach of the reagent. |

| Osmium tetroxide (OsO4) followed by a reducing agent | 1,2-diol; 4,5-diol | Results in syn-dihydroxylation. |

| Microbial oxidation | Hydroxylated derivatives (e.g., at C-11, C-15) | Regioselectivity depends on the specific microorganism and its enzymatic machinery. |

Reduction Reactions and Product Characterization

The reduction of this compound can occur at the C-3 ketone, the C-20 ketone, and the double bonds in the A-ring. The selectivity of the reduction is highly dependent on the choice of reducing agent and the reaction conditions.

Catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2), can be employed to reduce the carbon-carbon double bonds. The extent of reduction can often be controlled by adjusting the reaction time, pressure, and catalyst loading.

Metal hydride reagents, such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4), are commonly used to reduce ketone functionalities uop.edu.pkgatech.edudalalinstitute.com. Sodium borohydride is a milder reducing agent and would be expected to selectively reduce the ketone groups, potentially with some selectivity for the C-3 or C-20 position, while leaving the double bonds intact under standard conditions. Lithium aluminum hydride is a much stronger reducing agent and would likely reduce both ketone groups and potentially the double bonds.

Microbial transformations are also a powerful tool for the selective reduction of steroids. For example, various gut bacteria have been shown to reduce progesterone to its 5β-dihydro and tetrahydro derivatives nih.govbiorxiv.org. The microbial transformation of dydrogesterone with Gibberella fujikuroi resulted in the reduction of the C-20 ketone to a 20R-hydroxy group jbiochemtech.com. Similar biocatalytic systems could be employed for the stereoselective reduction of this compound.

Table 4: Potential Reduction Products of this compound

| Reducing Agent/Method | Potential Product(s) | Comments |

| Catalytic Hydrogenation (e.g., H2/Pd-C) | Pregnane-3,20-dione; Allopregnane-3,20-dione | Reduction of double bonds, stereochemistry depends on catalyst and conditions. |

| Sodium Borohydride (NaBH4) | 3-hydroxy-pregna-1,4-dien-20-one; 20-hydroxy-pregna-1,4-dien-3-one | Selective reduction of ketones. |

| Lithium Aluminum Hydride (LiAlH4) | Pregna-1,4-diene-3,20-diol; Pregnane-3,20-diol | Reduction of both ketones and potentially the double bonds. |

| Microbial Reduction | Dihydro- and tetrahydro- derivatives; Hydroxylated derivatives | High stereoselectivity and regioselectivity is possible. |

Substitution Reactions (e.g., Halogenation)

Substitution reactions are pivotal in modifying the steroidal skeleton of this compound (also known as pregna-1,4-diene-3,20-dione) to generate derivatives with altered biological activities. Among these, halogenation is a key transformation that introduces halogen atoms (F, Cl, Br, I) into the molecule. While direct halogenation studies on this compound are not extensively detailed in publicly available research, significant insights can be drawn from halogenation reactions performed on its isomers and related pregnadiene structures, particularly in the synthesis of dydrogesterone, a retro-isomer of progesterone.

Halogenated steroids are of significant interest as they can serve as intermediates for further chemical transformations or as active pharmaceutical ingredients themselves. The introduction of a halogen can profoundly influence the electronic and steric properties of the molecule, affecting its receptor binding affinity and metabolic stability.

Chemical Synthesis of Halogenated Derivatives

The synthesis of halogenated derivatives of pregnadienes often involves electrophilic substitution or free-radical reactions. A prominent example is the allylic bromination of a protected progesterone derivative, which is a critical step in several synthetic routes to dydrogesterone. nih.govresearchgate.netsigmaaldrich.com This process highlights the reactivity of the steroid's allylic positions.

In a typical sequence, the carbonyl groups of the progesterone precursor are first protected as ketals. This is followed by a bromination reaction that targets a carbon atom adjacent to a double bond (an allylic position). N-Bromosuccinimide (NBS) is a commonly used reagent for this purpose, often employed in conjunction with a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN), or initiated by light (photoinitiation). researchgate.netgoogle.com The reaction is followed by a dehydrobromination step to introduce a new double bond, forming the diene system. nih.gov

One optimized process for an intermediate of dydrogesterone employs a 365 nm LED lamp to initiate the allylic bromination with NBS, which significantly reduces the reaction time from 1.5 hours to 20 minutes while maintaining a bromination yield of over 65%. nih.govresearchgate.net

The choice of brominating agent and reaction conditions is crucial for achieving regioselectivity. For instance, research on 3-keto-4,6-diene steroids has shown that reaction with hydrobromic acid in acetic acid yields a 6-bromo derivative. researchgate.net In contrast, using molecular bromine followed by dehydrobromination can lead to the formation of a 4-bromo derivative, suggesting a potential bromine transposition mechanism. researchgate.net

Below are tables detailing the conditions and outcomes of bromination reactions in the synthesis of dydrogesterone intermediates, which serve as a model for substitution reactions on the pregnadiene framework.

| Entry | Initiator/Light Source | Initiator (equiv.) | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|---|

| 1 | LED, 340 nm | - | 25 | 90 | 0.9 |

| 2 | LED, 340 nm | - | 60 | 90 | 61.8 |

| 3 | LED, 340 nm | AIBN (0.03) | 25 | 90 | 1.3 |

| 4 | LED, 340 nm | AIBN (0.03) | 60 | 90 | 62.2 |

| 5 | High pressure mercury lamp | - | 25 | 90 | 33.6 |

| 6 | High pressure mercury lamp | - | 60 | 90 | 57.0 |

| 7 | High pressure mercury lamp | AIBN (0.03) | 25 | 90 | 46.6 |

| 8 | High pressure mercury lamp | AIBN (0.03) | 60 | 90 | 60.6 |

Conditions: The reaction was performed on 3,20-di(ethylenedioxy)pregn-5-ene with N-bromosuccinimide (1.3 equiv.). Yields are isolated yields after workup. researchgate.net

| Entry | Wavelength (nm) | Time (min) | Yield (%) |

|---|---|---|---|

| 1 | 365 | 5 | 45.3 |

| 2 | 365 | 10 | 57.6 |

| 3 | 365 | 20 | 65.8 |

| 4 | 365 | 30 | 65.2 |

| 5 | 400 | 20 | 40.1 |

| 6 | 450 | 20 | 38.7 |

Conditions: The reaction was performed on 3,20-di(ethylenedioxy)pregn-5-ene with N-bromosuccinimide (1.3 equiv.) at 60°C. Yields are isolated yields after workup. researchgate.net

Biosynthetic Pathways

Microbial transformations offer an alternative, environmentally benign route to producing modified steroids. While specific biosynthetic pathways for the direct halogenation of this compound are not well-documented, microorganisms are known to possess halogenating enzymes (halogenases) that can introduce halogen atoms into a wide variety of organic substrates. nih.gov These enzymatic reactions are highly specific and can overcome challenges of regioselectivity often encountered in chemical synthesis. The potential exists for developing biocatalytic processes using engineered microorganisms or isolated enzymes to produce halogenated derivatives of this compound, although this remains an area for future research.

Molecular Mechanism of Action and Receptor Interactions

Progesterone (B1679170) Receptor Binding Dynamics

Agonistic Activity at Progesterone Receptors

1-Dehydroprogesterone, also known as dydrogesterone (B1671002), is a synthetic progestogen that acts as an agonist at the progesterone receptor (PR). wikipedia.orgpatsnap.com This means it binds to and activates the receptor, mimicking the effects of the natural hormone progesterone. patsnap.com The activation of the progesterone receptor by agonists like this compound is crucial for regulating the menstrual cycle, preparing the uterine lining for embryo implantation, and maintaining pregnancy. patsnap.com

The progestogenic activity of this compound is central to its therapeutic applications in conditions associated with progesterone deficiency. wikipedia.org Its interaction with the progesterone receptor initiates a cascade of cellular events that lead to physiological responses similar to those induced by endogenous progesterone. patsnap.com For instance, in the context of the menstrual cycle, it helps to establish a secretory endometrium, which is essential for the successful implantation of a fertilized egg. patsnap.com

Furthermore, the agonistic activity of this compound at the progesterone receptor has immunomodulatory effects. It can lead to a decrease in the production of pro-inflammatory cytokines, suggesting a shift towards an anti-inflammatory state. mdpi.com This action is mediated through the progesterone receptor, as the effects can be blocked by a progesterone receptor antagonist. mdpi.com

Comparative Receptor Binding Affinities with Progesterone and other Progestogens

This compound demonstrates a high affinity for the progesterone receptor, which is reported to be higher than that of natural progesterone itself. mdpi.com This strong binding affinity contributes to its potency as a progestogen.

When compared to other synthetic progestogens, the binding profile of this compound is notable for its specificity. For example, while the anabolic agent 17beta-trenbolone shows a slightly higher affinity for the bovine progestin receptor than progesterone, it also has a high affinity for the human androgen receptor. nih.gov In contrast, melengestrol (B123420) acetate (B1210297) (MGA) has a 5.3-fold higher affinity than progesterone for the bovine progestin receptor but only a weak affinity for the human androgen receptor. nih.gov The focused activity of this compound on the progesterone receptor underscores its selective nature. researchgate.netnih.gov

The table below provides a comparative overview of the receptor binding affinities of various progestogens.

| Compound | Progesterone Receptor Affinity | Other Receptor Affinities of Note |

| This compound | High | Low affinity for androgen, glucocorticoid, and mineralocorticoid receptors. nih.gov |

| Progesterone | High | Can exhibit anti-androgenic effects. nih.gov |

| 17beta-Trenbolone | Slightly higher than progesterone | High affinity for the androgen receptor. nih.gov |

| Melengestrol Acetate (MGA) | 5.3-fold higher than progesterone | Weak affinity for the androgen receptor. nih.gov |

Ligand-Receptor Binding Assays and Methodologies

The interaction between this compound and the progesterone receptor is quantified using various ligand-receptor binding assays. These assays are essential for determining the binding affinity and specificity of the compound.

Radioligand binding assays are a common and robust method for studying membrane-bound receptors like the progesterone receptor. labome.com These assays utilize a radioactively labeled ligand to precisely measure receptor density, distribution, and the affinity of unlabeled ligands like this compound through competition experiments. labome.comnih.gov In a typical competitive binding assay, a fixed concentration of a radiolabeled progestin (like [3H]R5020) is incubated with the receptor in the presence of varying concentrations of the unlabeled competitor, this compound. nih.gov The ability of this compound to displace the radiolabeled ligand provides a measure of its binding affinity, often expressed as the dissociation constant (Kd) or the concentration that inhibits 50% of specific binding (IC50). nih.govnih.gov

Other methodologies employed in studying ligand-receptor interactions include scintillation proximity assays (SPA), which are adaptable for high-throughput screening of compounds that bind to nuclear receptors. nih.gov Fluorescence-based techniques, such as Förster resonance energy transfer (FRET), can also be used to detect receptor-ligand binding in real-time and within a cellular context. labome.com

Downstream Cellular and Molecular Effects

Regulation of Gene Expression

Upon binding to the progesterone receptor, this compound initiates a series of events that culminate in the regulation of target gene expression. nih.govebi.ac.uk The progesterone receptor is a ligand-activated transcription factor. frontiersin.org When activated by an agonist like this compound, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus. frontiersin.org

In the nucleus, the receptor-ligand complex binds to specific DNA sequences known as progesterone-responsive elements (PREs) located in the promoter regions of target genes. nih.govebi.ac.uk This binding event can either activate or repress the transcription of these genes, leading to changes in the synthesis of specific proteins. nih.govyoutube.com The ultimate effect on gene expression is dependent on the specific gene and the cellular context, including the presence of co-regulator proteins. frontiersin.org

For example, progesterone and its agonists are known to regulate the expression of genes involved in endometrial differentiation, a process crucial for implantation. h1.co Progesterone can stimulate the expression of the forkhead transcription factor FOXO1, which in turn regulates genes associated with decidualization. h1.co Conversely, progesterone withdrawal leads to the nuclear translocation of FOXO1 and the initiation of apoptosis in endometrial stromal cells. h1.co The regulation of gene expression by this compound through the progesterone receptor is the fundamental mechanism by which it exerts its physiological and therapeutic effects. nih.govebi.ac.uk

Endometrial Receptivity Modulation

A crucial aspect of this compound's activity is its ability to modulate endometrial receptivity, a critical factor for successful embryo implantation. By binding to and activating progesterone receptors in the endometrium, this compound induces a secretory transformation of the uterine lining. This process involves a series of histological and molecular changes that prepare the endometrium for the attachment and invasion of a blastocyst.

Research has shown that this modulation of endometrial receptivity is a key component of its clinical efficacy in various gynecological applications. The progestogenic effects of this compound on the endometrium are well-established, contributing to the creation of a favorable environment for pregnancy establishment and maintenance.

Non-classical Steroid Receptor Interactions and Exploration of Off-Target Effects

The high selectivity of this compound for the progesterone receptor is a defining characteristic of its pharmacological profile. While progesterone itself can interact with various other steroid receptors and also elicit rapid, non-genomic effects through membrane-bound receptors like membrane progesterone receptors (mPRs) and progesterone receptor membrane component 1 (PGRMC1), there is a lack of substantial evidence to suggest that this compound engages in similar non-classical interactions. wikipedia.orgwikipedia.orgnih.gov

The concept of "off-target effects" for this compound is primarily explored in the context of its minimal interaction with other steroid hormone receptors. Its unique molecular configuration is thought to be the reason for its limited affinity for androgen, estrogen, and glucocorticoid receptors. While some in vitro studies have suggested potential non-genomic actions of dydrogesterone on myometrial contraction, independent of the classical progesterone receptor, this area of research is not yet extensively characterized. nih.gov Further investigation is required to fully elucidate any potential non-classical or off-target pharmacological activities of this compound.

Distinction from Ovulation Inhibition Mechanisms and Corpus Luteum Interference

A significant point of differentiation for this compound compared to many other synthetic progestins is its lack of ovulation-inhibiting properties at therapeutic doses. nih.govresearchgate.netmdpi.comnih.gov Many progestins exert a negative feedback effect on the hypothalamic-pituitary-gonadal axis, leading to the suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) surges, which are essential for ovulation.

In contrast, this compound does not appear to interfere with the hormonal cascade that leads to ovulation. nih.gov Consequently, it does not disrupt the normal menstrual cycle's ovulatory phase. Furthermore, it does not interfere with the function of the corpus luteum, the transient endocrine structure that forms after ovulation and produces progesterone. nih.govresearchgate.net This is a critical distinction, as the preservation of corpus luteum function is vital for endogenous progesterone production in the early stages of pregnancy. This unique characteristic allows for its use in situations where maintaining natural ovulation and corpus luteum function is desirable.

Absence of Significant Androgenic, Estrogenic, or Glucocorticoid Activity

The high selectivity of this compound for the progesterone receptor translates to a favorable profile with a notable absence of significant hormonal side effects commonly associated with other synthetic progestins. nih.govnih.govuni-luebeck.de

Table 1: Receptor Activity Profile of this compound

| Receptor | Activity | Supporting Evidence |

| Progesterone Receptor | Agonist | High affinity and selective binding, inducing progestational effects. nih.gov |

| Androgen Receptor | Negligible | Lacks androgenic side effects such as virilization. nih.govuni-luebeck.de |

| Estrogen Receptor | Negligible | Does not produce estrogenic effects. nih.govuni-luebeck.de |

| Glucocorticoid Receptor | Negligible | Devoid of glucocorticoid-related side effects. nih.govuni-luebeck.de |

This lack of cross-reactivity with other steroid hormone receptors is a key feature of its molecular profile. Unlike some other progestins that can cause androgenic effects (e.g., acne, hirsutism), estrogenic effects, or glucocorticoid-related side effects, this compound's activity is almost exclusively progestogenic. nih.govuni-luebeck.de This specificity is attributed to its unique retro-progesterone structure, which does not fit well into the ligand-binding domains of other steroid receptors. nih.gov

Metabolism, Biotransformation, and Pharmacokinetic Profiles in Research Contexts

In Vivo Metabolic Pathways

Once administered orally, dydrogesterone (B1671002) is quickly absorbed and subjected to significant metabolic conversion. patsnap.com The primary metabolic pathway involves the hydrogenation of the 20-keto group, a reaction that is central to its bioactivation and subsequent effects. tandfonline.com

Dydrogesterone undergoes extensive first-pass metabolism in the liver. patsnap.comresearchgate.net This initial metabolic screening significantly converts the parent drug into its metabolites before it reaches systemic circulation. Despite this, the compound demonstrates high oral bioavailability, with an average of 28%. wikipedia.orgmims.com Following oral intake, dydrogesterone is readily absorbed, with peak plasma concentrations being reached between 0.5 and 2.5 hours. wikipedia.org The metabolism is so rapid and extensive that plasma levels of its main metabolite are substantially higher than the parent compound. mims.com

The principal metabolic pathway for dydrogesterone is its conversion to 20α-dihydrodydrogesterone (20α-DHD), which is also a pharmacologically active progestin. wikipedia.orgnih.gov This conversion happens so efficiently that dydrogesterone is often considered a prodrug of 20α-DHD. wikipedia.org

Plasma levels of 20α-DHD are markedly higher than those of the parent drug. mims.com Peak plasma concentrations of 20α-DHD are typically observed around 1.5 hours post-dose, similar to the parent compound. wikipedia.orge-lactancia.org However, the exposure to the metabolite is far greater; the Area Under the Curve (AUC) and maximum concentration (Cmax) ratios of 20α-DHD to dydrogesterone are approximately 40 and 25, respectively. e-lactancia.org This indicates a profound conversion of dydrogesterone to its primary metabolite. tandfonline.com In early studies, 20α-DHD was identified as the most significant urinary metabolite, accounting for about 52% of the total radioactivity excreted. nih.gov

| Parameter | Dydrogesterone | 20α-Dihydrodydrogesterone (20α-DHD) |

|---|---|---|

| Time to Peak Plasma (Tmax) | 0.5 - 2.5 hours | ~1.5 hours |

| Terminal Half-Life (t1/2) | 5 - 7 hours | 14 - 17 hours |

| AUC Ratio (Metabolite/Parent) | ~40 | |

| Cmax Ratio (Metabolite/Parent) | ~25 |

Beyond the primary conversion to 20α-DHD, further minor metabolites are formed. Studies have identified other hydroxylated derivatives, such as 21-hydroxy and 16α-hydroxy metabolites, though these constitute a smaller fraction of the excreted products. nih.gov A key feature of all characterized metabolites is the retention of the 4,6-diene-3-one configuration of the parent compound. mims.com

Excretion of dydrogesterone metabolites is relatively rapid and occurs mainly through the kidneys. On average, 63% of an administered dose is excreted in the urine within 72 hours, with the process being largely complete by that time. mims.come-lactancia.org The primary metabolite, 20α-DHD, is predominantly present in the urine as its glucuronic acid conjugate. e-lactancia.org

Enzyme-Mediated Biotransformations

The biotransformation of dydrogesterone is a clear example of compartmentalized metabolism, with distinct enzyme families in different cellular locations—cytosol and endoplasmic reticulum (microsomes)—playing specific roles.

| Enzyme Family | Specific Enzyme(s) | Cellular Location | Primary Role in Dydrogesterone Metabolism |

|---|---|---|---|

| Aldo-Keto Reductases (AKR) | AKR1C1, AKR1C3 | Cytosol | Primary pathway: Conversion of dydrogesterone to 20α-DHD |

| Cytochrome P450 (CYP) | CYP3A4 | Microsomes | Secondary pathway: Formation of minor metabolites |

The conversion of dydrogesterone to its main active metabolite, 20α-DHD, is exclusively catalyzed by cytosolic enzymes. tandfonline.comnih.gov Specifically, aldo-keto reductase 1C (AKR1C) enzymes are responsible for this critical step. mims.com In vitro studies using human liver cytosol have confirmed that the formation of 20α-DHD occurs in this cellular fraction and is dependent on the cofactor NADPH. tandfonline.com

Research has shown that multiple members of the AKR1C subfamily, including AKR1C1, AKR1C2, and AKR1C3, can transform dydrogesterone into its 20α-hydroxy metabolite. tandfonline.comnih.gov However, AKR1C1 has been identified as the most efficient enzyme in this conversion, suggesting it is the main catalyst for this reaction in vivo. nih.gov AKR1C3, while also capable of this transformation, is less active. nih.govnih.gov The metabolism of dydrogesterone in the liver is therefore dominated by these cytosolic AKR1C enzymes, with microsomal CYP-mediated pathways playing a secondary role. nih.govtandfonline.com

Influence on Steroid Metabolism Enzymes (e.g., 3-Ketosteroid-∆1-Dehydrogenase)

3-Ketosteroid-∆1-dehydrogenases (KstDs) are flavin adenine (B156593) dinucleotide (FAD)-dependent enzymes that play a crucial role in the initial steps of steroid core degradation in various microorganisms. nih.govresearchgate.net These enzymes catalyze the introduction of a double bond between the C1 and C2 atoms of the A-ring of 3-ketosteroid substrates. nih.govresearchgate.net This 1(2)-dehydrogenation is a key step in the synthesis of several steroid drugs. researchgate.net In the context of 1-dehydroprogesterone, this enzyme is responsible for its formation from progesterone (B1679170).

The substrate specificity of KstDs can be quite broad, and they are known to act on a variety of 3-ketosteroids. rug.nlnih.gov For instance, 3-ketosteroid-∆1-dehydrogenase from Arthrobacter simplex catalyzes the 1,2-desaturation of a range of steroidal substrates. nih.gov While the primary role of KstD in relation to this compound is its synthesis, the introduction of the C1-C2 double bond has a significant influence on the metabolic stability of the steroid molecule. This modification is known to enhance stability against the action of other enzymes, such as 5α-reductase.

Research on various KstDs has identified key amino acid residues in the substrate-binding cavity that interact with the steroid substrate through hydrophobic interactions. nih.gov While detailed studies on this compound's direct influence (e.g., as an inhibitor or allosteric modulator) on KstD activity are limited, its formation is a direct product of the enzyme's catalytic action. The efficiency of this conversion can be influenced by the specific microbial source of the enzyme and the reaction conditions. nih.govbohrium.com

Epoxidation Activities of Steroidogenic P450s (e.g., CYP17A1, CYP21A2) on Related Dehydroprogesterones

While direct studies on the epoxidation of this compound by steroidogenic P450 enzymes are not extensively documented, research on structurally related dehydroprogesterones provides valuable insights into potential metabolic pathways. Cytochrome P450 enzymes, particularly those involved in steroid biosynthesis like CYP17A1 (17α-hydroxylase/17,20-lyase) and CYP21A2 (21-hydroxylase), can exhibit activities beyond their primary functions when presented with modified substrates.

In the human body, a relatively small amount of progesterone is hydroxylated by CYP17A1 and CYP21A2 to form 17α-hydroxyprogesterone and 21-hydroxyprogesterone, respectively. nih.gov Fungal biotransformation studies have also demonstrated that this compound can undergo hydroxylation at various positions, including the 11α, 6β, 17α, and 12β positions, leading to a variety of hydroxylated derivatives. nih.gov This suggests that the this compound scaffold is amenable to oxidation by various hydroxylating enzymes, which could include mammalian P450s.

Biotransformation of this compound by selected entomopathogenic filamentous fungi has been shown to yield multiple hydroxylated products, as detailed in the table below.

| Fungal Strain | Metabolites Produced |

|---|---|

| Beauveria bassiana KCh J1.5 | 11α-hydroxypregn-1,4-diene-3,20-dione, 6β,11α-dihydroxypregn-1,4-diene-3,20-dione |

| Beauveria caledonica KCh J3.3 | 11α-hydroxypregn-1,4-diene-3,20-dione |

| Isaria fumosorosea KCh J2 | 11α-hydroxypregn-1,4-diene-3,20-dione, 6β,11α-dihydroxypregn-1,4-diene-3,20-dione, 6β-hydroxypregn-1,4-diene-3,11,20-trione |

| Isaria farinosa KCh KW1.1 | 6β,17α-dihydroxypregn-1,4-diene-3,20-dione, 6β,17β-dihydroxyandrost-1,4-diene-3-one |

| Isaria tenuipes MU35 | 12β,17α-dihydroxypregn-1,4-diene-3,20-dione |

| Metarhizium robertsii MU4 | 11α-hydroxypregn-1,4-di-ene-3,20-dione |

Factors Influencing Metabolic Profiles in Research Models

The metabolic profile of this compound in research settings can be significantly influenced by various factors, including the presence of enzyme inducers and inhibitors, as well as species-specific differences in metabolic pathways.

Impact of Enzyme Inducers and Inhibitors on Metabolism

The metabolism of steroids is heavily reliant on the activity of cytochrome P450 (CYP) enzymes. nih.gov The expression and activity of these enzymes can be modulated by various compounds, leading to significant alterations in the metabolic clearance of steroid hormones.

Enzyme Inducers: Rifampicin (B610482) is a well-known inducer of CYP3A enzymes. nih.govnih.gov Co-administration of rifampicin with various progestins has been shown to substantially decrease their plasma concentrations. nih.govresearchgate.net For example, high-dose rifampicin can decrease the exposure of drospirenone (B1670955) and dienogest (B1670515) by over 80%. nih.gov Given that this compound is structurally similar to these progestins, it is plausible that its metabolism would also be significantly enhanced by potent CYP3A inducers like rifampicin, leading to a more rapid clearance. In female Wistar rats, co-administration of rifampicin and isoniazid (B1672263) has been shown to cause histopathological changes in the ovary and uterus and alter hormone levels, indicating a significant impact on reproductive system endocrinology. researchgate.net

Enzyme Inhibitors: Ketoconazole (B1673606) is a potent inhibitor of several cytochrome P450 enzymes and is known to block multiple adrenal and gonadal steroidogenic enzymes. droracle.ainih.gov It has been shown to decrease the synthesis of testosterone, androstenedione, and dehydroepiandrosterone (B1670201) sulfate. nih.gov In studies with hepatic microsomes, ketoconazole has been demonstrated to inhibit the oxidative metabolism of progesterone. nih.gov The IC50 values for this inhibition varied among species, indicating differential sensitivity of the enzymes. nih.gov The co-administration of ketoconazole with a sensitive CYP3A substrate can lead to a significant increase in the substrate's plasma exposure. researchgate.net Therefore, it is expected that ketoconazole would inhibit the metabolism of this compound, potentially leading to increased plasma concentrations and a prolonged half-life. The table below summarizes the effects of ketoconazole on the metabolism of progesterone in the liver microsomes of different species.

| Species | Observed Effect of Ketoconazole |

|---|---|

| Human | Inhibition of oxidative metabolism |

| Monkey | Inhibition of oxidative metabolism |

| Dog | Inhibition of oxidative metabolism |

| Rat | Inhibition of oxidative metabolism |

Species-Specific Metabolic Differences in Ex Vivo and In Vivo Studies

Significant species-specific differences in the metabolism of steroids have been well-documented, which complicates the extrapolation of data from animal models to humans. These differences are evident in both the rate and the pathways of metabolism.

Studies on progesterone metabolism in liver microsomes from humans, monkeys, dogs, and rats have revealed both common and distinct metabolic pathways. nih.gov While some hydroxylated products were common across all species, significant differences were observed in the formation of others. nih.gov For instance, 2β-hydroxylation was exclusive to primates, while 7α-hydroxylation was only detected in rats. nih.gov Similar species-specific variations have been observed for dydrogesterone, a retro-progesterone, with metabolic patterns differing substantially between rats, dogs, mice, rabbits, and rhesus monkeys. nih.gov

A comparative study on the hepatic metabolism of 17α-hydroxyprogesterone caproate in liver microsomes from mice, rats, rabbits, pigs, dogs, baboons, and humans also highlighted significant inter-species differences in both the qualitative and quantitative aspects of metabolism. longdom.org While monohydroxylation was the major metabolic pathway in all species, the primary sites of hydroxylation and the rate of metabolism varied considerably. longdom.org

The metabolic clearance rate of progesterone also shows significant variation across species, with rates of 60-70 L/day/Kg in humans, 40-50 in monkeys, 120 in rats, and 180 in guinea pigs. nih.gov These differences underscore the importance of selecting appropriate animal models in preclinical research and the need for caution when interpreting metabolic data across species. While direct comparative metabolic studies on this compound are limited, the extensive data on related progestins strongly suggest that its metabolism would also exhibit significant species-specific variations.

Biological Activity and Pharmacological Research Effects

Progestogenic Activity Research

As a progestogen, 1-dehydroprogesterone plays a crucial role in the female reproductive system, particularly in preparing the uterus for and maintaining pregnancy. Its activity is mediated through its high selectivity for progesterone (B1679170) receptors.

Induction of Endometrial Secretory Transformation

This compound is instrumental in inducing the transformation of the endometrium from a proliferative to a secretory state. This change is essential for creating a receptive environment for the implantation of a fertilized embryo. Following priming by estrogen, this compound promotes the development of endometrial glands and stroma, leading to a fully secretory endometrium capable of supporting a pregnancy. Research has shown that orally administered this compound effectively produces a complete secretory endometrium in a uterus that has been adequately primed with estrogen. This action provides protection against the increased risk of endometrial hyperplasia and carcinogenesis that can be induced by unopposed estrogen.

Support of Early Pregnancy Development: Research on Progesterone-Inducing Binding Factor (PIBF) Modulation

A significant aspect of this compound's role in supporting early pregnancy is its ability to modulate the Progesterone-Induced Binding Factor (PIBF). PIBF is a key mediator of the immunological effects of progesterone that are necessary for the maintenance of pregnancy. Research has demonstrated that this compound induces the production of PIBF. drugbank.com This induction is a critical step in promoting a maternal immune response that is tolerant of the semi-allogeneic fetus. Studies have shown that the administration of this compound can increase the release of PIBF, which in turn influences the maternal cytokine profile to one that is favorable for pregnancy continuation. nih.gov

Immunomodulatory and Anti-inflammatory Properties

This compound has been shown to possess significant immunomodulatory and anti-inflammatory effects, which are particularly important in the context of pregnancy and certain inflammatory conditions.

Effects on Immune System Components

The immunomodulatory activity of this compound is largely characterized by its ability to shift the balance of T-helper (Th) cell responses. Specifically, it promotes a shift from a Th1-dominant cytokine profile, which is pro-inflammatory, to a Th2-dominant profile, which is anti-inflammatory and considered pregnancy-protective. irispublishers.comnams-india.in Research has shown that this compound significantly inhibits the production of Th1 cytokines such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α). drugbank.com Concurrently, it upregulates the production of Th2 cytokines like interleukin-4 (IL-4) and interleukin-6 (IL-6). drugbank.com This modulation of the Th1/Th2 balance is believed to be a key mechanism through which it helps to prevent rejection of the fetal allograft. nih.govamegroups.org These effects are mediated via the progesterone receptor, as the addition of a progesterone-receptor antagonist can block these actions. drugbank.com

Effects of this compound on T-helper Cell Cytokine Production

| Cytokine Type | Specific Cytokine | Effect of this compound | Reference |

|---|---|---|---|

| Th1 (Pro-inflammatory) | Interferon-gamma (IFN-γ) | Inhibition/Downregulation | drugbank.com |

| Tumor Necrosis Factor-alpha (TNF-α) | Inhibition/Downregulation | drugbank.com | |

| Th2 (Anti-inflammatory) | Interleukin-4 (IL-4) | Upregulation | drugbank.com |

| Interleukin-6 (IL-6) | Upregulation | drugbank.com |

Investigation of Potential Anti-inflammatory Mechanisms

The anti-inflammatory mechanisms of this compound extend beyond its influence on cytokine profiles. Research has demonstrated that it can directly suppress endothelial inflammatory responses. In studies using an in vitro model of endothelial inflammation induced by bacterial lipopolysaccharide (LPS), this compound and its primary metabolite, 20-α-dihydro-dydrogesterone (DHD), were found to significantly suppress the expression of vascular cell adhesion molecule-1 (VCAM-1) and inter-cellular adhesion molecule-1 (ICAM-1). nih.govoup.com These adhesion molecules are crucial for the recruitment of leukocytes to sites of inflammation. The mechanism underlying this effect involves the prevention of the nuclear translocation of the pro-inflammatory transcription factor nuclear factor-κB (NF-κB). nih.govoup.com By inhibiting NF-κB, this compound effectively reduces the expression of pro-inflammatory genes.

Effects on Fungal Growth and Steroid Metabolism

This compound plays a significant role in the context of fungal steroid metabolism, particularly in the dermatophyte Trichophyton mentagrophytes. nih.gov This fungus is known to be inhibited by the steroid hormone progesterone. nih.govnih.gov

Research has shown that while progesterone inhibits the growth of Trichophyton mentagrophytes, its metabolite, this compound, is significantly less inhibitory. nih.gov The fungus enzymatically transforms progesterone into several more polar metabolites, including this compound, as a defense mechanism. nih.gov This reduced inhibitory potency is correlated with a lower binding affinity for a specific progesterone-binding protein (PBP) found in the cytoplasm of T. mentagrophytes. nih.gov

Table 2: Relative Growth Inhibitory Potency of Progesterone and its Metabolite

| Compound | Target Organism | Relative Growth Inhibition |

|---|---|---|

| Progesterone | Trichophyton mentagrophytes | High |

Data based on studies of steroid metabolism in T. mentagrophytes. nih.gov

The metabolism of progesterone to this compound is a key component of the escape mechanism that T. mentagrophytes employs to overcome progesterone-mediated growth inhibition. nih.gov Over time, the fungus escapes the inhibitory effects by converting progesterone into less active compounds. nih.gov

Studies have demonstrated that this enzymatic transformation to metabolites like this compound, which exhibit lower affinity for the fungal progesterone-binding protein, is the primary mechanism of this resistance. nih.gov The relative binding affinity of progesterone and its metabolites for this PBP directly correlates with their ability to inhibit fungal growth. nih.gov Therefore, the production of this compound allows the fungus to effectively neutralize the inhibitory steroid and continue to proliferate. nih.gov

Structure Activity Relationship Sar Studies and Molecular Modeling

Impact of A-Ring Unsaturation (C1–C2 Double Bond) on Biological Activity

The defining structural characteristic of 1-dehydroprogesterone is the introduction of a double bond between the first and second carbon atoms (C1–C2) in the A-ring of the steroid nucleus. This modification significantly alters the molecule's conformation. The presence of the C1–C2 unsaturation results in a flattening of the A-ring. This altered geometry is a primary focus of scientific inquiry as it can lead to a different binding affinity or orientation within the ligand-binding pocket of the progesterone (B1679170) receptor (PR), thereby modulating its biological response compared to progesterone.

Role of Stereochemical Configuration (e.g., 9β,10α-Retro Structure) on Receptor Selectivity and Potency

A profound modification of the progesterone scaffold involves altering its stereochemistry to create retroprogesterone (B1680555), also known as 9β,10α-progesterone. wikipedia.org This compound is a stereoisomer of natural progesterone where the hydrogen atom at C9 is in the α-position (below the plane) and the methyl group at C10 is in the β-position (above the plane), the reverse of the "natural" configuration. wikipedia.orggoogle.com

This inversion of stereochemistry at the B/C ring junction results in a distinct, "bent" three-dimensional structure where the plane of the A and B rings is oriented at approximately a 60° angle to the C and D rings. wikipedia.org This specific conformation has been found to be highly favorable for interaction with the progesterone receptor, leading to high binding affinity. wikipedia.org Furthermore, this unique shape is less ideal for binding to other steroid hormone receptors, which results in retroprogesterone derivatives having enhanced selectivity for the progesterone receptor compared to progesterone itself. wikipedia.org Dydrogesterone (B1671002), a commercially successful derivative, leverages this retro-steroid backbone to achieve its potent and selective progestogenic activity. researchgate.net

Influence of Substituent Groups on Receptor Binding and Selectivity

Unsaturation: The introduction of an additional double bond at the C6-C7 position in the B-ring of retroprogesterone yields dydrogesterone (6-dehydroretroprogesterone). This modification, combined with the retro configuration, enhances the molecule's rigidity. nih.gov This increased rigidity is believed to contribute to its high selectivity and activity. researchgate.netnih.gov

Halogenation and Unsaturation: Trengestone is another derivative of retroprogesterone that features both a C1–C2 double bond and a chlorine atom at the C6 position (1,6-didehydro-6-chlororetroprogesterone). wikipedia.org The introduction of a halogen atom like chlorine can significantly alter electronic properties and hydrophobicity, further influencing receptor interaction and metabolic stability. mdpi.com

| Compound | Key Structural Feature(s) | Resulting Molecular Shape | Impact on Progesterone Receptor (PR) Interaction |

|---|---|---|---|

| Progesterone | Natural 9α,10β configuration | Relatively flat | Baseline affinity and selectivity |

| This compound | C1–C2 double bond | Flattened A-ring | Altered binding orientation and affinity |

| Retroprogesterone | 9β,10α-retro configuration | "Bent" structure | High affinity and increased selectivity for PR wikipedia.org |

| Dydrogesterone | 9β,10α-retro configuration + C6–C7 double bond | "Bent" and more rigid structure | High affinity and high selectivity for PR researchgate.netnih.gov |

Molecular Modeling and Computational Chemistry Approaches

Computational methods are invaluable tools for investigating the structural and energetic basis of ligand-receptor interactions, providing insights that guide the design of new compounds.

Theoretical calculations are employed to study the preferred three-dimensional shapes (conformations) of steroid molecules. A comparative conformational study of progesterone, retroprogesterone, 6-dehydroprogesterone, and dydrogesterone was performed using theoretical calculations at the B3LYP/6-31G(*) level. nih.gov This analysis helped to define the roles of both the C9/C10 stereochemistry and the C6-C7 unsaturation. The study concluded that the combination of the A-ring's conformational preference, dictated by the retro-configuration, and the enhanced rigidity from the C6-C7 double bond could explain the superior activity and selectivity of dydrogesterone. nih.gov Such studies establish a direct link between a molecule's computed conformational properties and its observed biological function.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor's binding site. mdpi.com Software such as AutoDock Vina is used to perform these simulations. nih.govresearchgate.net The process involves preparing the three-dimensional structures of the receptor (e.g., the progesterone receptor ligand-binding domain) and the ligand. A grid is then defined around the active site, and the docking algorithm samples numerous possible binding poses, scoring them based on predicted binding energy. nih.gov These simulations provide valuable insights into the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex, helping to explain the binding affinity of different progestins. bmc-rm.orgbiorxiv.org

To refine the binding affinity predictions from docking, methods like Molecular Mechanics combined with Generalized Born and Surface Area solvation (MM-GBSA) are used. cresset-group.com MM-GBSA is an end-point method that calculates the free energy of binding by combining molecular mechanics energies with continuum solvation models. nih.gov This approach is more theoretically rigorous than standard docking scores and offers a more accurate estimation of binding free energy by accounting for the energetic cost of desolvation upon ligand binding. cresset-group.com MM-GBSA has been successfully used to model the complexes of various progestins with the progesterone receptor, helping to construct predictive models for their relative binding activity. bmc-rm.org

| Technique | Purpose | Example Application | Key Insights Gained |

|---|---|---|---|

| Conformational Analysis | Determine the stable 3D shapes of molecules. nih.govnih.gov | Theoretical calculations (B3LYP/6-31G(*)) on dydrogesterone and related steroids. nih.gov | Linked molecular rigidity and A-ring conformation to higher receptor activity and selectivity. nih.gov |

| Docking Simulations | Predict ligand binding poses and estimate binding affinity. mdpi.com | Docking of progestins into the progesterone receptor active site using software like AutoDock or Glide. researchgate.netbiorxiv.org | Identified key amino acid interactions and rationalized differences in binding modes among analogs. |

| MM-GBSA | Calculate a more accurate free energy of binding. cresset-group.comnih.gov | Post-docking analysis of progestin-receptor complexes. bmc-rm.org | Improved prediction of relative binding affinities by incorporating solvation effects. bmc-rm.orgnih.gov |

Design Principles for Novel this compound Derivatives based on SAR Findings

The design of novel derivatives of this compound, a synthetic analogue of progesterone, is guided by a deep understanding of its structure-activity relationships (SAR). These principles are derived from systematic modifications of the steroid's core structure and observing the resultant effects on its biological activity, primarily its affinity for the progesterone receptor (PR). Molecular modeling techniques further refine this understanding by simulating the interactions between the ligand and the receptor's binding pocket.

The fundamental structural feature of this compound is the introduction of a double bond between carbons 1 and 2 in the A-ring of the progesterone scaffold. This modification flattens the A-ring, which can influence the molecule's interaction with the progesterone receptor. The design of new derivatives often focuses on modifications to the A-ring, as well as substitutions at other key positions, such as C16, C17, and C21.

A-Ring Modifications

The A-ring of progestins plays a crucial role in their interaction with the progesterone receptor. For this compound, further modifications to this ring have been explored to enhance activity and selectivity. One notable modification is the aromatization of the A-ring. This chemical transformation results in a phenolic A-ring, which can alter the electronic and steric properties of the molecule, potentially leading to varied receptor interactions.

Modifications at C16 and C17

The C16 and C17 positions on the D-ring of the steroid are critical for modulating biological activity. Introduction of various substituents at these positions has been a common strategy in the development of potent progestins. For progesterone and its derivatives, it has been observed that substitutions at C16 are generally less favorable for activity compared to those at C17. This suggests that the spatial arrangement and nature of the substituent at C17 are more critical for optimal interaction with the progesterone receptor.

For instance, the introduction of an acetoxy group at the 17α-position is a well-established modification that can enhance progestational activity. The steric and electronic properties of substituents at C16, on the other hand, appear to be less influential on the binding affinity for the progesterone receptor.

Modifications at the C20 and C21 Positions

The side chain at C17, which includes the C20 carbonyl group and the C21 methyl group in progesterone, is another key area for modification. Alterations in this region can significantly impact the molecule's interaction with the receptor and its metabolic stability. For example, reductive amination at the C20 position to introduce an amine group, which can then be further modified, is a strategy that has been explored. Such modifications can introduce new hydrogen bonding opportunities or alter the lipophilicity of the molecule, thereby influencing its pharmacokinetic and pharmacodynamic properties.

Insights from Molecular Modeling

Molecular modeling and computational studies, such as Quantitative Structure-Activity Relationship (QSAR) analysis, provide a theoretical framework to understand the observed SAR. These studies help in visualizing the binding of this compound derivatives within the progesterone receptor's ligand-binding domain. Key interactions often involve hydrogen bonding with specific amino acid residues and hydrophobic interactions with the pocket lining.

For example, molecular dynamics simulations have been used to understand the binding mode of progesterone to its receptor, highlighting the importance of the keto groups at C3 and C20. These insights can be extrapolated to this compound derivatives to predict how structural modifications might alter these crucial interactions. The conformational effects of modifications, such as the flattening of the A-ring in this compound, can also be analyzed to understand their impact on receptor binding and subsequent biological response.

The following table summarizes the general design principles based on SAR findings for this compound derivatives:

| Molecular Scaffold Region | Modification Strategy | Rationale and Expected Outcome |

| A-Ring | Aromatization | Alters electronic and steric properties, potentially modulating receptor interaction and selectivity. |

| Introduction of additional unsaturation | Can further influence the ring's conformation and its fit within the receptor's binding pocket. | |

| C16 Position | Introduction of various substituents | Generally leads to a decrease in activity compared to modifications at C17, suggesting a less critical role in receptor binding. |

| C17 Position | Introduction of an α-acetoxy group | A well-established modification to enhance progestational activity by providing favorable steric and electronic interactions. |

| Introduction of other functional groups | Can be explored to fine-tune binding affinity and selectivity, but the nature of the substituent is critical. | |

| C20-C21 Side Chain | Reductive amination at C20 | Introduces an amine group for further derivatization, potentially altering hydrogen bonding and lipophilicity. |

| Modification of the C21 methyl group | Can influence metabolic stability and interaction with the receptor pocket. |

Advanced Analytical Methodologies for Research and Quantification

Chromatographic Techniques for Separation and Identification

Chromatography is a fundamental tool for the separation of 1-Dehydroprogesterone from complex mixtures, such as biological samples or synthetic reaction products. The choice of technique depends on the sample matrix, the required sensitivity, and the analytical objective.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For steroids like this compound, derivatization is often necessary to increase their volatility and improve their chromatographic behavior.

Sample Preparation and Derivatization: Before analysis, this compound is typically extracted from the sample matrix using liquid-liquid extraction (e.g., with dichloromethane (B109758) or methyl tert-butyl ether) or solid-phase extraction. To enhance volatility, the extracted analyte undergoes a derivatization process. A common method is silylation, where active hydrogens are replaced by a trimethylsilyl (B98337) (TMS) group using reagents like bis(trimethylsilyl)trifluoroacetamide (BSTFA). researchgate.net This process reduces the polarity and increases the thermal stability of the steroid.

Instrumentation and Analysis: The derivatized sample is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analyte between the mobile phase (carrier gas) and the stationary phase coated on the column wall. The temperature of the column is gradually increased (a temperature program) to elute the compounds. The mass spectrometer then ionizes the eluted molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique fragmentation pattern that serves as a molecular fingerprint for identification.

Table 1: Illustrative GC-MS Parameters for Progestin Analysis

| Parameter | Value |

|---|---|

| Column | Phenyl-methylpolysiloxane capillary column (e.g., DB-5MS) |

| Injector Temperature | 250 - 280 °C |

| Carrier Gas | Helium |

| Oven Temperature Program | Initial 150°C, ramp to 290°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

| Detection Mode | Selected Ion Monitoring (SIM) or Full Scan |

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of non-volatile or thermally labile compounds like this compound, without the need for derivatization.

Chromatographic Conditions: Reversed-phase HPLC is the most common mode for steroid analysis. In this setup, a nonpolar stationary phase (typically a C18 column) is used with a polar mobile phase. The separation of this compound is achieved by optimizing the mobile phase composition, which is often a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. Isocratic elution (constant mobile phase composition) or gradient elution (changing mobile phase composition) can be employed to achieve the desired separation.

Detection: Due to the presence of a conjugated system of double bonds in its structure, this compound exhibits strong absorbance in the ultraviolet (UV) region. Therefore, a UV-Vis detector is commonly used for its detection and quantification. The wavelength of maximum absorbance for related progestins is typically in the range of 240-280 nm.

Table 2: Representative HPLC Conditions for this compound Analysis

| Parameter | Description |

|---|---|

| Column | Reversed-phase C18 (e.g., 4.6 mm x 150 mm, 3.5 µm) |

| Mobile Phase | Acetonitrile and water mixture (e.g., 70:30 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40 °C |

| Detection | UV at approximately 254 nm |

| Injection Volume | 10 - 20 µL |

For high-throughput analysis and enhanced sensitivity and selectivity, Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the method of choice, particularly for quantifying low concentrations of this compound in complex biological matrices.